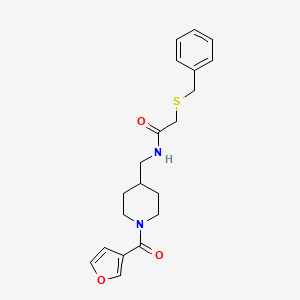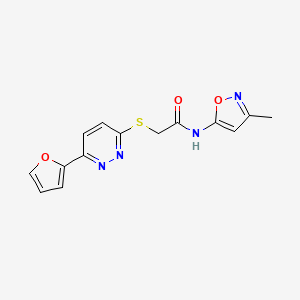
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields.
Scientific Research Applications
Antioxidative Activity of Heterocyclic Compounds
Research indicates that heterocyclic compounds, such as furans, exhibit significant antioxidative activities. These activities are particularly pronounced in furans substituted with various functional groups, highlighting their potential in mitigating oxidative stress. The study by Yanagimoto et al. (2002) reveals that unsubstituted furan exhibits remarkable antioxidant activity, suggesting that furan derivatives could offer beneficial antioxidative properties in various applications, including those related to reducing oxidative stress and potentially improving health outcomes (Yanagimoto et al., 2002).
Antiprotozoal Agents
The development of antiprotozoal agents has leveraged the structural properties of furan derivatives. A study by Ismail et al. (2004) synthesizes compounds with furan components, demonstrating potent in vitro and in vivo activities against protozoal infections. The research underscores the potential of furan derivatives in contributing to the development of new treatments for diseases caused by protozoal pathogens, such as Trypanosoma and Plasmodium species (Ismail et al., 2004).
Plant Growth Stimulation
Furan derivatives also show promise in agriculture, particularly in stimulating plant growth. Pivazyan et al. (2019) explored the biological activity of new derivatives, including those containing furan rings, revealing a pronounced effect on plant growth stimulation. This research suggests the potential application of such compounds in enhancing agricultural productivity and supporting plant health (Pivazyan et al., 2019).
Versatile Bifunctional Building Blocks
The versatility of furan derivatives as bifunctional building blocks in synthesizing linear oligoheterocycles has been demonstrated. Research by Sauer et al. (2001) highlights the ability of furan-containing compounds to undergo various cycloadditions and acylating ring-opening reactions. This versatility opens up pathways to synthesizing complex heterocyclic structures, potentially useful in developing novel materials or pharmaceuticals (Sauer et al., 2001).
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-7-13(21-18-9)15-12(19)8-22-14-5-4-10(16-17-14)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVQARJGOIPGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)

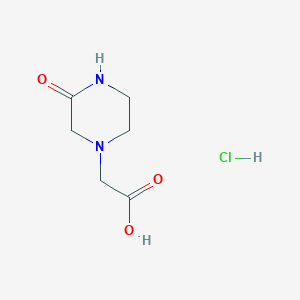
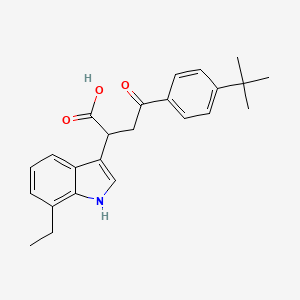
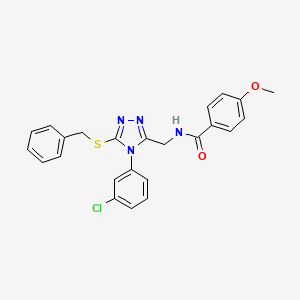
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)
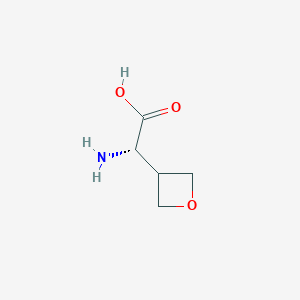
![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)

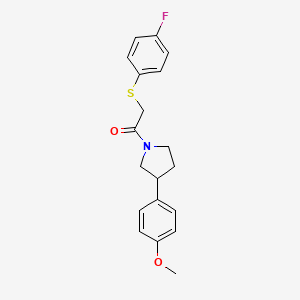
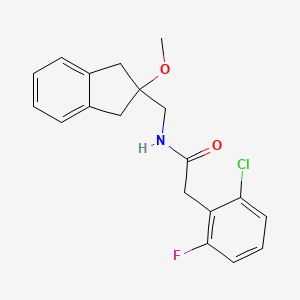

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)
